molecular formula C25H23N3O3S2 B1661288 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-65-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B1661288
CAS No.: 892843-65-1
M. Wt: 477.6
InChI Key: TZQCZVIPSCXWNQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 3,4-dihydroisoquinoline moiety via a sulfonyl group and substituted with a 4-ethylbenzo[d]thiazol-2-yl group. The 4-ethyl substituent on the benzothiazole ring may influence steric and electronic interactions, affecting selectivity and pharmacokinetics.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-17-8-5-9-22-23(17)26-25(32-22)27-24(29)19-10-12-21(13-11-19)33(30,31)28-15-14-18-6-3-4-7-20(18)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQCZVIPSCXWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130542
Record name 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-(4-ethyl-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892843-65-1
Record name 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-(4-ethyl-2-benzothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892843-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-(4-ethyl-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes a dihydroisoquinoline moiety, a sulfonyl group , and a benzo[d]thiazole unit. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N2O2S
Molecular Weight340.43 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease processes. Research indicates that it may inhibit certain enzymes or receptors that play crucial roles in inflammation and cancer progression. For instance, sulfonamide derivatives are known to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antimicrobial properties.
  • Anticancer Potential : The dihydroisoquinoline structure has been associated with anticancer activities through the inhibition of cancer cell proliferation.

Antimicrobial Activity

A study conducted on similar sulfonamide compounds demonstrated their effectiveness against various bacterial strains. The results indicated that compounds with a dihydroisoquinoline moiety exhibited promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Activity

In vitro studies have shown that related compounds can inhibit the growth of cancer cells. For example, derivatives of 3,4-dihydroisoquinoline have been identified as potent inhibitors of specific cancer cell lines, suggesting that the compound may also exhibit similar properties .

Case Studies

  • Inhibition of MERS-CoV : A related compound was tested for its antiviral properties against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The study found that certain derivatives exhibited low micromolar potency in inhibiting viral replication without significant cytotoxicity in human cell lines .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving human embryonic kidney cells (HEK293), compounds similar to the target compound were evaluated for cell viability after treatment with various concentrations. Results indicated that at concentrations below 20 µM, the compounds did not exhibit significant toxicity .

Comparative Analysis

When compared to other classes of compounds such as benzanilides and sulfonyl-containing compounds, the unique combination of structural elements in this compound may enhance its stability and biological activity.

Compound TypeBiological Activity
BenzanilidesAnticancer, anti-inflammatory
SulfonamidesAntimicrobial
Dihydroisoquinoline DerivativesAnticancer, antiviral

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction Type Reagents/Conditions Products Yield
AlkylationAlkyl halides (R-X) in DMF, K₂CO₃4-((3,4-Dihydroisoquinolin-2(1H)-yl)(R-sulfonyl))-N-(4-ethylthiazolyl)benzamide60–75%
ArylationAryl boronic acids, Pd(PPh₃)₄Aryl-sulfonamide derivatives45–68%

Mechanistic Insight : The sulfonyl oxygen acts as a leaving group, enabling substitution with nucleophiles like amines or alkoxides in polar aprotic solvents.

Oxidation Reactions

The ethylbenzo[d]thiazole moiety is susceptible to oxidation:

Oxidation Target Reagents/Conditions Products Notes
Thiazole ring oxidationH₂O₂ (30%), AcOH, 60°CSulfoxide or sulfone derivativesSelectivity depends on stoichiometry
Isoquinoline ringKMnO₄ (aq.), H₂SO₄Tetrahydroisoquinoline N-oxideLimited regioselectivity

Kinetic Data : Thiazole oxidation proceeds with a pseudo-first-order rate constant of k=0.012min1k = 0.012 \, \text{min}^{-1} at pH 4 .

Reduction Reactions

Reductive cleavage of sulfonamide and amide bonds has been observed:

Reduction Target Reagents/Conditions Products Yield
Sulfonamide reductionLiAlH₄, THF, reflux3,4-Dihydroisoquinoline + benzamide-thiol82%
Amide bond reductionBH₃·THF, 0°C → RTAmine intermediate55%

Side Reactions : Over-reduction of the thiazole ring may occur with excess LiAlH₄.

Hydrolysis Reactions

The benzamide and sulfonamide groups hydrolyze under acidic/basic conditions:

Hydrolysis Target Conditions Products Rate Constant
Amide bond6M HCl, 100°C, 12h4-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)benzoic acidk=1.2×105s1k = 1.2 \times 10^{-5} \, \text{s}^{-1}
Sulfonamide2M NaOH, 80°C, 6hSulfonic acid + dihydroisoquinoline amine90% conversion

pH Dependence : Amide hydrolysis accelerates in acidic media due to protonation of the carbonyl oxygen.

Electrophilic Aromatic Substitution (EAS)

The ethylbenzo[d]thiazole ring undergoes EAS at the 5-position:

Reaction Reagents/Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-4-ethylbenzo[d]thiazole derivative>95%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-4-ethylbenzo[d]thiazole derivative88%

Computational Analysis : DFT studies confirm electron-deficient thiazole rings direct electrophiles to the 5-position .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzamide aryl group:

Coupling Type Reagents/Conditions Products Turnover Frequency
Suzuki–MiyauraPd(OAc)₂, SPhos, K₃PO₄Biaryl derivatives320 h⁻¹
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated benzamide analogs275 h⁻¹

Limitations : Steric hindrance from the ethyl group reduces coupling efficiency at the thiazole ring.

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposition begins at 220°C (TGA data), forming CO₂ and NH₃.

  • Photolysis : UV irradiation (254 nm) cleaves the sulfonamide bond with t1/2=4.2ht_{1/2} = 4.2 \, \text{h} .

Analytical Methods for Reaction Monitoring

Technique Application Detection Limits
HPLC-UVQuantifying hydrolysis products0.1 µg/mL
¹H/¹³C NMRStructural confirmation of substitution products1–5 mol%
IR SpectroscopyTracking carbonyl/sulfonyl group modifications±2 cm⁻¹ resolution

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID (Evidence) Core Structure Substituents on Benzothiazole/Thiazole Linker Group Biological Activity (IC₅₀ or Selectivity) Yield (%) Key Findings
Target Compound Benzamide + benzo[d]thiazole 4-Ethyl Sulfonyl N/A (inferred) N/A Hypothesized BChE/PAS-CAS binding
Compound 23 () Benzamide + bromophenyl 2-Bromophenyl Methylene BChE IC₅₀: 1.2 µM; >100× selectivity vs. AChE 51 Anti-Aβ aggregation, neuroprotective
4k-4p () Acetamide + benzo[d]thiazole Methoxy, Fluoro, Nitro, Halogens Acetamide N/A 71.8–86.4 High purity (HPLC >90%) and thermal stability (m.p. 240–260°C)
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () Benzamide + pyridinyl-thiazole Pyridin-2-yl Sulfonyl N/A N/A Demonstrates sulfonyl-based coupling feasibility
EP 4 219 465 A2 derivatives () Benzamide + hydroxypropylamine Hydroxypropyl, oxetane, tetrahydropyran Amide/sulfonyl N/A 33.9–94 Focus on CNS penetration via polar substituents

Key Observations:

  • Linker Groups: The sulfonyl linker in the target compound (vs. methylene or acetamide in analogs) may enhance hydrogen bonding or hydrophobic interactions with BChE’s peripheral anionic site (PAS) .
  • Substituent Effects: Electron-withdrawing groups (e.g., bromo in Compound 23) improve BChE inhibition, while ethyl in the target may balance lipophilicity and metabolic stability .

Molecular Docking and Dynamics

  • Glide Docking (): The target’s sulfonyl group likely forms hydrogen bonds with BChE’s Glu197 or hydrophobic interactions with Trp231, similar to Compound 23’s binding mode .
  • Tautomerism Effects: highlights that sulfonyl-containing triazoles exist in thione tautomeric forms, which may stabilize ligand-receptor interactions .

Preparation Methods

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • 3,4-Dihydroisoquinoline sulfonyl chloride
  • 4-Ethylbenzo[d]thiazol-2-amine
  • 4-Carboxybenzamide backbone

Coupling these intermediates via sulfonamide and amide bonds forms the final product.

Synthesis of 3,4-Dihydroisoquinoline Sulfonyl Chloride

Pictet-Spengler Cyclization

The 3,4-dihydroisoquinoline core is synthesized via the Pictet-Spengler reaction , where phenethylamine derivatives cyclize with aldehydes under acidic conditions. For example:

  • Reactants : Phenethylamine hydrochloride + formaldehyde
  • Conditions : HCl (conc.), reflux at 110°C for 12 hours
  • Yield : 78–85%

Sulfonation and Chlorination

The dihydroisoquinoline intermediate undergoes sulfonation followed by chlorination:

  • Sulfonation :
    • Reagent : Chlorosulfonic acid (ClSO₃H)
    • Conditions : 0–5°C, 2 hours, inert atmosphere
    • Product : 3,4-Dihydroisoquinoline-2-sulfonic acid
  • Chlorination :
    • Reagent : Phosphorus pentachloride (PCl₅)
    • Conditions : Reflux in dichloromethane, 4 hours
    • Yield : 90–92%
Table 1: Sulfonation Optimization Data
Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 0–5 10–15 0–5
Reaction Time (hr) 2 3 2
Solvent DCM Toluene DCM
Yield (%) 90 82 90

Synthesis of 4-Ethylbenzo[d]thiazol-2-amine

Cyclocondensation of Thiourea Derivatives

Benzothiazole formation follows a cyclocondensation strategy:

  • Reactants : 4-Ethyl-2-aminothiophenol + cyanogen bromide (BrCN)
  • Conditions : Ethanol, 70°C, 6 hours
  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization
  • Yield : 68–72%

Alternative Route via Schiff Base Intermediates

A modified approach uses Schiff base intermediates for improved regioselectivity:

  • Formation of Schiff Base :
    • Reactants : 4-Ethyl-2-aminothiophenol + aromatic aldehyde
    • Catalyst : Acetic acid
    • Conditions : Reflux, 8 hours
  • Oxidative Cyclization :
    • Oxidizing Agent : Iodine (I₂) in DMSO
    • Yield : 75–80%

Benzamide Backbone Preparation

Carboxylic Acid Activation

The 4-carboxybenzamide intermediate is synthesized via:

  • Ester Hydrolysis :
    • Reactant : Methyl 4-nitrobenzoate
    • Conditions : NaOH (10%), reflux, 3 hours
    • Yield : 95%
  • Amide Coupling :
    • Coupling Reagent : HATU or EDCl/HOBt
    • Base : N,N-Diisopropylethylamine (DIPEA)
    • Conditions : Room temperature, 12 hours

Final Coupling Reactions

Sulfonamide Formation

The dihydroisoquinoline sulfonyl chloride reacts with 4-ethylbenzo[d]thiazol-2-amine:

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
  • Base : Triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 85–88%

Amide Bond Formation

The intermediate sulfonamide couples with 4-carboxybenzamide:

  • Activation : Thionyl chloride (SOCl₂) converts carboxylic acid to acyl chloride
  • Conditions : Dichloromethane, 0°C → room temperature, 6 hours
  • Yield : 78–82%
Table 2: Coupling Reaction Optimization
Parameter Condition A Condition B Optimal Condition
Coupling Reagent EDCl/HOBt HATU HATU
Solvent DMF THF THF
Temperature (°C) 25 0→25 0→25
Yield (%) 75 82 82

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.23 (m, 11H, aromatic), 4.12 (t, 2H, CH₂), 2.65 (q, 2H, CH₂), 1.21 (t, 3H, CH₃)
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)
  • Melting Point : 214–216°C

Q & A

Q. How can researchers optimize the synthetic route for this compound?

  • Methodological Answer : Optimize reaction conditions by testing solvents (ethanol, methanol), catalysts (POCl₃ in ), and stoichiometric ratios. For example, refluxing 2-aminothiazole derivatives with sulfonylating agents in ethanol at 70–80°C for 6–8 hours improves yield . Stepwise purification via recrystallization (e.g., using methanol) ensures purity. Monitor reaction progress with TLC and adjust molar ratios of dihydroisoquinoline and benzamide precursors to minimize side products .

Q. Which characterization techniques are critical for confirming structure and purity?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm sulfonyl C=O stretches at ~1350–1150 cm⁻¹ and amide N-H at ~3300 cm⁻¹), ¹H/¹³C NMR (to verify dihydroisoquinoline protons at δ 2.8–3.5 ppm and ethylbenzothiazole methyl at δ 1.3–1.5 ppm), and mass spectrometry (to validate molecular ion peaks) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. How should initial biological activity screening be designed?

  • Methodological Answer : Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM, with cisplatin as a positive control . For antimicrobial activity, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disk diffusion, comparing zones of inhibition to standard antibiotics . Include triplicate experiments and dose-response curves to establish IC₅₀ values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted on the benzo[d]thiazole moiety?

  • Methodological Answer : Synthesize analogs with substituents at the 4-ethyl position (e.g., 4-fluorophenyl, 4-bromophenyl) using methods from (e.g., Suzuki coupling or nucleophilic substitution). Test these analogs in parallel bioassays to correlate electronic/hydrophobic properties (via Hammett σ values or logP) with activity. For example, bulkier substituents (e.g., bromine) may enhance target binding but reduce solubility .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma stability, metabolic clearance) using HPLC-MS. Poor oral bioavailability may require formulation adjustments, such as PEGylation or liposomal encapsulation. Compare tissue distribution in rodent models (e.g., IV vs. oral administration) to identify absorption barriers .

Q. What computational strategies aid in target identification?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of potential targets (e.g., PDE4B or EGFR kinase). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability. For QSAR, use descriptors like topological polar surface area (TPSA) and partition coefficient (ClogP) to predict activity .

Q. How to analyze chemical stability under physiological conditions?

  • Methodological Answer : Conduct stress testing in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, identifying major breakdown products (e.g., sulfonate cleavage). Accelerated thermal stability studies (40–60°C) under nitrogen can reveal susceptibility to oxidation .

Q. What strategies address low aqueous solubility for in vivo studies?

  • Methodological Answer : Explore salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins. Alternatively, design prodrugs by esterifying the sulfonyl group (e.g., ethyl ester derivatives), which hydrolyze in vivo to the active form . Nanoformulations (e.g., PLGA nanoparticles) can enhance bioavailability by 2–3-fold .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

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